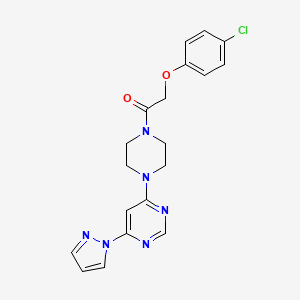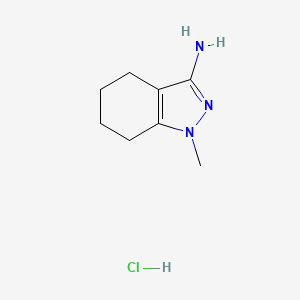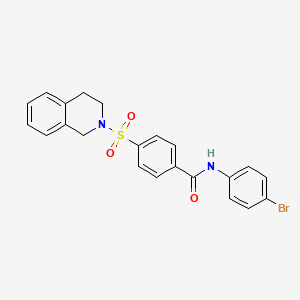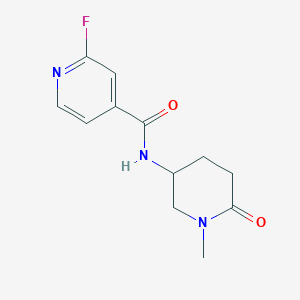
1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone" belongs to a class of chemicals that exhibit a complex structure incorporating pyrazole, pyrimidine, piperazine, and chlorophenoxy groups. This composition suggests a molecule with potential biological activity, given the known properties of these moieties in drug design and pharmacology. The compound's structure implies potential interactions with biological targets, making it a candidate for further chemical and biological investigations.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step reactions, starting from basic building blocks to construct the pyrazole, pyrimidine, and piperazine units, followed by their integration into the final structure. A typical approach might involve nucleophilic substitution reactions, cyclization steps to form the heterocyclic rings, and final coupling reactions. For example, compounds with pyrazole and pyrimidine structures have been synthesized through reactions involving amino derivatives and active methylene compounds, showcasing the versatility of synthetic strategies in constructing complex molecules (Abdelriheem et al., 2017).
科学的研究の応用
Antagonist for Pain Management
- Research Focus: A study by Díaz et al. (2020) reported the development of a σ1 receptor antagonist clinical candidate for pain management, focusing on a series of pyrazoles including compounds similar to the query chemical.
- Key Findings: This compound showed high solubility and permeability, leading to its classification as a BCS class I compound, indicating good absorption and high solubility. It also exhibited antinociceptive properties in animal models.
Anticonvulsant Agent
- Research Focus: The synthesis and evaluation of novel compounds as potential anticonvulsant agents were described in a study by Ghareb et al. (2017).
- Key Findings: The study highlighted certain compounds that significantly delayed the onset of convulsions and prolonged survival time in models, compared to traditional treatments.
Antimicrobial and Anticancer Agents
- Research Focus: The study by Hafez et al. (2016) investigated a series of compounds, including the query chemical, for their potential as antimicrobial and anticancer agents.
- Key Findings: Several of the synthesized compounds showed higher anticancer activity than standard drugs and also exhibited good to excellent antimicrobial activity.
Insecticidal Evaluation
- Research Focus: The insecticidal activity of pyrazole-based tetrahydropyrimidine derivatives was studied by Halim et al. (2020).
- Key Findings: Some of these compounds displayed 100% mortality against specific pests, demonstrating their potential as insecticides.
Antibacterial, Antifungal, and Cytotoxic Activities
- Research Focus: The study by Gan et al. (2010) focused on azole-containing piperazine derivatives and their biological activities.
- Key Findings: The compounds exhibited moderate to significant antibacterial and antifungal activities, and some showed comparable activities to standard drugs.
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c20-15-2-4-16(5-3-15)28-13-19(27)25-10-8-24(9-11-25)17-12-18(22-14-21-17)26-7-1-6-23-26/h1-7,12,14H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIIWQNDKMRPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2486696.png)


![1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2486700.png)
![3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2486703.png)

![6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2486705.png)

![ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2486707.png)
![3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2486708.png)
![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole](/img/structure/B2486709.png)


![1-(1H-Benzotriazole-1-yl)-3-[(4-methylphenyl)thio]acetone](/img/structure/B2486716.png)